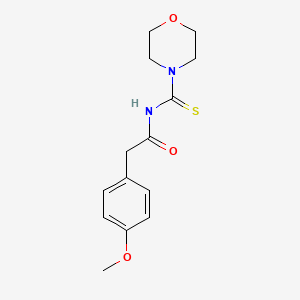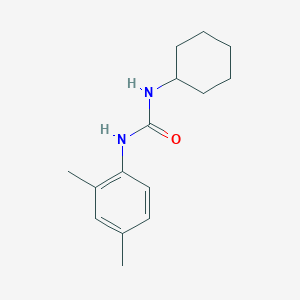
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, also known as CDU, is a chemical compound that has been widely studied for its potential as a herbicide. It belongs to the class of urea herbicides, which are commonly used to control weeds in crops. CDU has been found to be effective against a broad range of weeds and has shown promise as a selective herbicide. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea involves the inhibition of photosynthesis in plants. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea targets the photosystem II (PSII) complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting PSII, N-cyclohexyl-N'-(2,4-dimethylphenyl)urea prevents the production of energy in the form of ATP and NADPH, which ultimately leads to plant death.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has been found to have low toxicity in mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water sources. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has also been found to have a low potential for bioaccumulation in the environment.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is also stable under a wide range of conditions, making it a useful tool for studying the effects of herbicides on plants. However, N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has some limitations for lab experiments. It can be difficult to dissolve in water, which can make it challenging to administer to plants. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea can also be expensive to produce, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-(2,4-dimethylphenyl)urea. One area of interest is the development of new formulations of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea that can improve its efficacy and reduce its environmental impact. Researchers are also exploring the potential of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea for use in combination with other herbicides to create more effective weed control strategies. Additionally, there is interest in studying the effects of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea on non-target organisms, such as insects and soil microorganisms, to better understand its ecological impact. Finally, researchers are exploring the potential of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea for use in other applications, such as in the treatment of certain diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea involves the reaction of cyclohexylisocyanate with 2,4-dimethylaniline in the presence of a catalyst. The reaction produces N-cyclohexyl-N'-(2,4-dimethylphenyl)urea as a white crystalline solid with a melting point of 146-147°C.
Scientific Research Applications
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has been extensively studied for its herbicidal properties. It has been found to be effective against a broad range of weeds, including annual and perennial grasses and broadleaf weeds. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has also shown promise as a selective herbicide, meaning that it can target specific weeds without damaging the crop. This makes it a valuable tool for farmers who want to control weeds while minimizing crop damage.
properties
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHTUXCTXMWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)
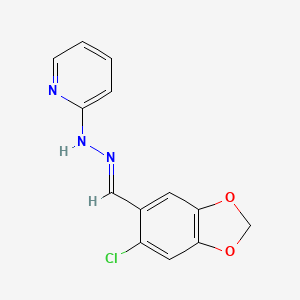
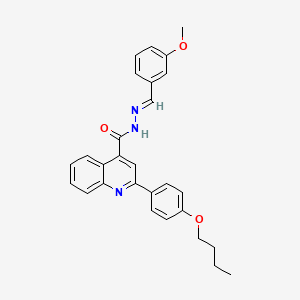


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)

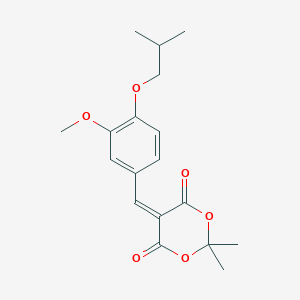
![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)

